4-Hydrazinyl-3-(piperidin-1-ylsulfonyl)pyridine
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Overview
Description
4-Hydrazinyl-3-(piperidin-1-ylsulfonyl)pyridine is a chemical compound with the molecular formula C₁₀H₁₆N₄O₂S and a molecular weight of 256.33 g/mol This compound features a pyridine ring substituted with a hydrazinyl group at the 4-position and a piperidin-1-ylsulfonyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-3-(piperidin-1-ylsulfonyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloropyridine, which undergoes a nucleophilic substitution reaction with piperidine to form 3-(piperidin-1-yl)pyridine.
Sulfonylation: The intermediate 3-(piperidin-1-yl)pyridine is then sulfonylated using a sulfonyl chloride reagent, such as methanesulfonyl chloride, to yield 3-(piperidin-1-ylsulfonyl)pyridine.
Hydrazination: Finally, the sulfonylated intermediate is treated with hydrazine hydrate to introduce the hydrazinyl group at the 4-position, resulting in the formation of this compound.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial-scale production would follow similar synthetic routes with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-3-(piperidin-1-ylsulfonyl)pyridine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazones or amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-Hydrazinyl-3-(piperidin-1-ylsulfonyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-3-(piperidin-1-ylsulfonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues, inhibiting enzyme activity. The piperidin-1-ylsulfonyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(Piperidin-1-ylsulfonyl)pyridine: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
4-Hydrazinylpyridine: Lacks the piperidin-1-ylsulfonyl group, which may reduce its binding affinity in biological assays.
Uniqueness
4-Hydrazinyl-3-(piperidin-1-ylsulfonyl)pyridine is unique due to the presence of both hydrazinyl and piperidin-1-ylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C10H16N4O2S |
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Molecular Weight |
256.33 g/mol |
IUPAC Name |
(3-piperidin-1-ylsulfonylpyridin-4-yl)hydrazine |
InChI |
InChI=1S/C10H16N4O2S/c11-13-9-4-5-12-8-10(9)17(15,16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,11H2,(H,12,13) |
InChI Key |
UAMCZXHIDOXRQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)NN |
Origin of Product |
United States |
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